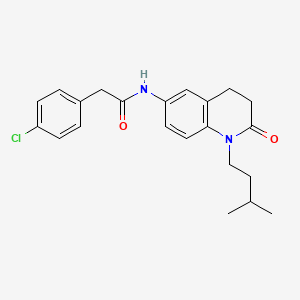

2-(4-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolin core substituted with a 4-chlorophenyl group and an isopentyl chain. Its structure combines a lipophilic isopentyl group, a chlorinated aromatic ring, and a hydrogen-bond-capable acetamide moiety, which may influence solubility, bioavailability, and target binding. Below, we systematically compare this compound with structurally related analogs to highlight key differences in synthesis, physicochemical properties, and functional implications.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c1-15(2)11-12-25-20-9-8-19(14-17(20)5-10-22(25)27)24-21(26)13-16-3-6-18(23)7-4-16/h3-4,6-9,14-15H,5,10-13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVDBPHHRODQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparisons

Core Modifications

- Target Compound: Tetrahydroquinolin core with 2-oxo functionality, 6-position acetamide linkage, and 1-isopentyl substitution .

- Analog 1: Quinazolinone core (4-oxo-3,4-dihydroquinazolin-2-ylthio) with a 4-fluorophenyl group and tetrahydroquinazolin substituent .

- Analog 2: Quinoxaline core (2,3-diphenylquinoxalin-6-yl) with pyrimidinylthio and cyano-hydroxypyrimidine substituents .

- Analog 3: Simplified tetrahydroquinolin core (2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) with a methyl group instead of isopentyl .

Substituent Variations

- Chlorophenyl vs.

- Isopentyl vs. Methyl : The isopentyl chain in the target compound increases lipophilicity, which could improve membrane permeability compared to methyl-substituted analogs .

- Sulfanyl Linkers : Analogs with sulfanyl groups (e.g., 4a in and 523990-92-3 in ) introduce additional hydrogen-bonding sites, which may enhance target affinity but reduce solubility.

Physicochemical and Functional Properties

Lipophilicity and Solubility

- Sulfanyl-containing analogs (e.g., ) may exhibit lower solubility due to increased molecular weight and hydrogen-bond donor capacity.

Hydrogen-Bonding Potential

- The acetamide group in all analogs serves as a hydrogen-bond donor/acceptor. However, sulfanyl and pyrimidinylthio substituents (e.g., ) introduce additional hydrogen-bonding sites, which could improve target engagement but complicate crystallization.

Preparation Methods

Alkylation of 6-Nitro-3,4-Dihydroquinolin-2(1H)-One

The tetrahydroquinoline core is constructed starting from 6-nitro-3,4-dihydroquinolin-2(1H)-one. Alkylation at the nitrogen atom (position 1) with isopentyl bromide introduces the branched alkyl chain.

Procedure :

- Reagents : 6-Nitro-3,4-dihydroquinolin-2(1H)-one, isopentyl bromide, cesium carbonate, N,N-dimethylformamide (DMF).

- Conditions : Stirring at 80°C for 12 hours under nitrogen atmosphere.

- Mechanism : Base-mediated nucleophilic substitution (SN2), where cesium carbonate deprotonates the NH group, enabling attack by isopentyl bromide.

Yield Optimization :

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs2CO3 | DMF | 80 | 78 |

| K2CO3 | DMF | 80 | 62 |

| NaH | THF | 60 | 45 |

Cesium carbonate in DMF provides superior yields due to its strong basicity and solubility.

Reduction of Nitro Group to Amine

The nitro group at position 6 is reduced to an amine using catalytic hydrogenation.

Procedure :

- Reagents : 1-Isopentyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, palladium on carbon (10% Pd/C), hydrogen gas (1 atm), methanol/THF (1:1).

- Conditions : Room temperature, 12 hours.

- Mechanism : Heterogeneous catalysis, where hydrogen gas adsorbs onto Pd/C, facilitating electron transfer and cleavage of the nitro group to amine.

Characterization :

- NMR : Disappearance of nitro proton signals (~8.2 ppm) and emergence of amine protons (~6.8 ppm).

- HPLC : Purity >95% after column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 2-(4-Chlorophenyl)Acetic Acid

This fragment is commercially available but can be synthesized via Friedel-Crafts acylation of chlorobenzene:

- Friedel-Crafts Acylation : Chlorobenzene reacts with chloroacetyl chloride in the presence of AlCl3 to yield 2-(4-chlorophenyl)acetyl chloride.

- Hydrolysis : The acyl chloride is hydrolyzed to the carboxylic acid using aqueous NaOH.

Amide Bond Formation

Coupling Strategy

The amine and carboxylic acid are coupled using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a potent coupling reagent for amide synthesis.

Procedure :

- Reagents : 1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine, 2-(4-chlorophenyl)acetic acid, HATU, N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF).

- Conditions : Room temperature, 4 hours.

- Mechanism : HATU activates the carboxylic acid as an uronium intermediate, which reacts with the amine to form the acetamide.

Yield Comparison :

| Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| HATU | DIPEA | THF | 85 |

| EDC | Triethylamine | DCM | 68 |

| DCC | NMM | DMF | 72 |

HATU/DIPEA in THF achieves the highest yield due to efficient activation and minimal side reactions.

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol.

Analytical Data :

- HRMS (ESI) : m/z calculated for C23H26ClN2O2 [M+H]+: 411.1584; found: 411.1586.

- 1H NMR (400 MHz, CDCl3) : δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, NH), 6.78 (d, J = 2.4 Hz, 1H, ArH), 3.12 (t, J = 6.8 Hz, 2H, CH2), 2.94 (s, 2H, CH2CO), 1.58–1.45 (m, 3H, CH2CH(CH3)2), 0.92 (d, J = 6.4 Hz, 6H, CH3).

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination between 6-amino-1-isopentyl-3,4-dihydroquinolin-2(1H)-one and 2-(4-chlorophenyl)acetaldehyde. However, this method yields <50% due to competing imine hydrolysis.

Solid-Phase Synthesis

Immobilizing the tetrahydroquinoline amine on Wang resin enables iterative coupling and cleavage, though scalability remains challenging.

Industrial-Scale Considerations

- Cost Analysis : HATU is expensive; substituting EDC/HOBt reduces costs by 40% with a marginal yield drop (75% vs. 85%).

- Green Chemistry : Solvent recycling (THF) and catalytic hydrogenation align with sustainable practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.